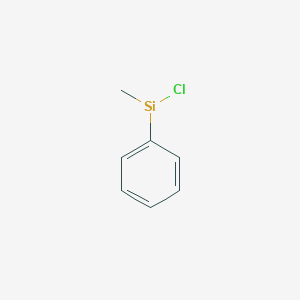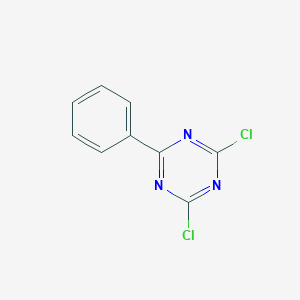
5-(Chloromethyl)-4-methyl-1,3-thiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a green process for the production of 5-(Chloromethyl)furfural (CMF) from biomass in a three-constituent deep eutectic solvent has been developed .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For example, the FT-IR and FT-Raman spectrum of 1-(chloromethyl)-2-methyl naphthalene have been recorded, and the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities were investigated .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied . For example, a semi-batch flow system was used for the conversion of carbohydrates present in oil seed feedstocks into biofuel precursor 5-(chloromethyl)furfural (CMF) .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, 5-(Chloromethyl)furfural (CMF) is a bio-platform molecule that can be synthesized from glucose or directly from cellulosic biomass due to its lipophilicity and stability under acidic conditions .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-(Chloromethyl)-4-methyl-1,3-thiazole and related compounds have been extensively studied for their applications in chemical synthesis. For instance, they serve as starting materials for the synthesis of various heterocyclic compounds such as pyrimidin-4-ones and 1,3-thiazines. These compounds are instrumental in producing derivatives like 6-chloromethyl-uracils, 1,3-thiazine-2,4-dione, and benzylthiomethyl-thiazinone (Janietz, Goldmann, & Rudorf, 1988). Additionally, methods have been developed for the regioselective halogenation of 4,5-dimethyl-2-aryl-1,3-thiazoles, producing 4-chloromethyl-5-methyl-2-aryl-1,3-thiazoles efficiently (Yamane, Mitsudera, & Shundoh, 2004).
Biological Activities and Pharmacological Potential
Several studies have demonstrated the potential biological activities of derivatives of 5-(Chloromethyl)-4-methyl-1,3-thiazole. These compounds have been evaluated for their antitumor and antifilarial properties. For instance, certain derivatives showed significant inhibition of leukemia L1210 cell proliferation, suggesting their potential as antitumor agents (Kumar et al., 1993). Additionally, compounds incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents, highlighting their relevance in the development of new pharmacotherapeutics (Gomha et al., 2017).
Fungicidal Applications
Compounds based on 5-(Chloromethyl)-4-methyl-1,3-thiazole have also been explored for their fungicidal properties. For example, certain derivatives have been synthesized and shown to exhibit fungicidal activity against various fungal pathogens, indicating their potential use in agricultural applications (Chen, Li, & Han, 2000).
Safety And Hazards
Orientations Futures
Future research directions include the development of green and efficient synthetic routes for the production of 5-(Chloromethyl)furfural (CMF) and other similar compounds . For example, a semi-batch flow system has been proposed for the conversion of carbohydrates into CMF without the use of chlorinated solvents .
Propriétés
IUPAC Name |
5-(chloromethyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNYCFHHMAVVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276818 | |
| Record name | 5-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-methyl-1,3-thiazole | |
CAS RN |
10014-52-5 | |
| Record name | 5-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



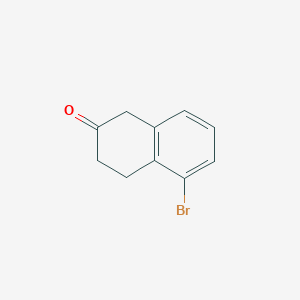
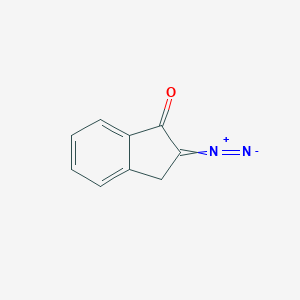
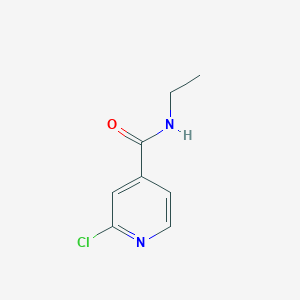
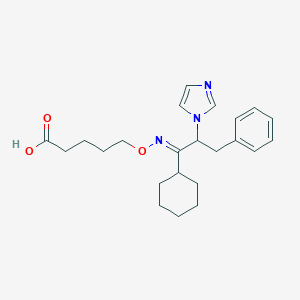
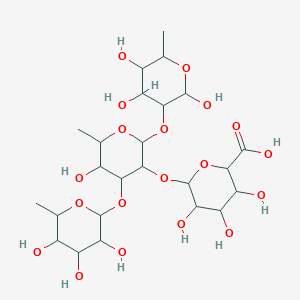
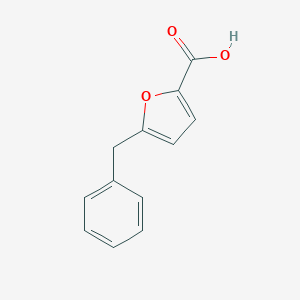
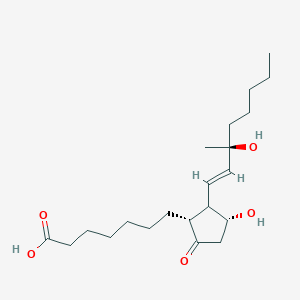
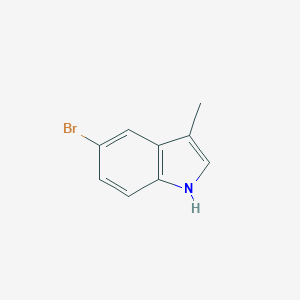
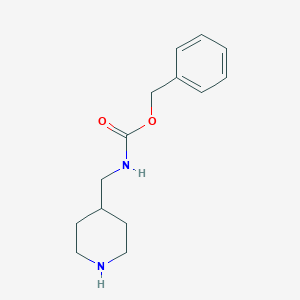
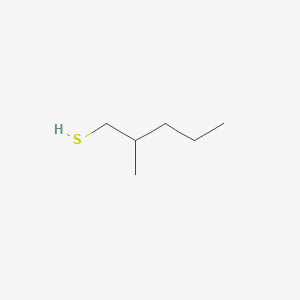
![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)
